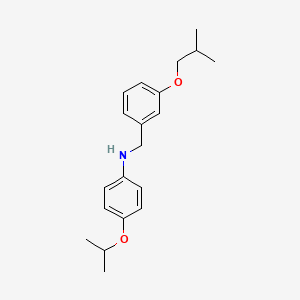

N-(3-Isobutoxybenzyl)-4-isopropoxyaniline

Description

Overview of Aromatic Benzylanilines and Substituted Anilines

Aromatic benzylanilines constitute a fundamental class of organic compounds that bridge the structural characteristics of both aniline and benzylamine chemical families. These compounds feature a benzyl group attached to the nitrogen atom of an aniline moiety, creating a versatile molecular framework that has proven invaluable in pharmaceutical and industrial applications. The structural complexity of benzylanilines arises from their ability to accommodate various substituents on both the aniline and benzyl components, leading to an extensive array of possible derivatives with distinct chemical and physical properties.

Substituted anilines, as a broader category, represent one of the most important classes of aromatic amines in organic chemistry. Aniline itself, with the molecular formula C₆H₅NH₂, serves as the parent compound for this family and consists of a phenyl group attached to an amino group. The electron-rich nature of aniline, relative to benzene, enables it to participate more readily in electrophilic aromatic substitution reactions, making it a highly versatile synthetic intermediate. The presence of the amino group introduces both nucleophilic and basic properties to the aromatic system, while also conferring susceptibility to oxidation reactions that can lead to complex polymerization products.

The synthesis of substituted anilines has been achieved through numerous methodological approaches, including the classical reduction of nitrobenzene derivatives, reductive amination processes, and more recent organocatalytic oxidation methods. Modern synthetic strategies have expanded to include three-component reactions that enable the construction of meta-substituted arylamines from acyclic precursors, demonstrating the continued evolution of synthetic methodologies in this field. These approaches have facilitated the preparation of highly functionalized anilines with specific substitution patterns that were previously challenging to achieve through conventional synthetic routes.

The chemical behavior of substituted anilines is profoundly influenced by the electronic and steric effects of their substituents. Electron-donating groups typically enhance the nucleophilicity of the amino group while increasing the electron density of the aromatic ring, whereas electron-withdrawing substituents have the opposite effect. This fundamental structure-activity relationship has been extensively exploited in the design of pharmaceuticals, agrochemicals, and materials with tailored properties. The versatility of the aniline scaffold has made it a privileged structure in medicinal chemistry, where modifications to the substitution pattern can dramatically alter biological activity and pharmacokinetic properties.

Historical Context and Discovery of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline

The development and characterization of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline emerged from the broader historical context of benzylaniline research, which has its roots in the early exploration of aromatic amine chemistry. The fundamental understanding of benzylaniline structures can be traced back to early organic synthesis work, where the reaction of benzyl chloride with aniline was established as a reliable method for forming carbon-nitrogen bonds between aromatic systems. This foundational synthetic transformation laid the groundwork for the subsequent development of more complex benzylaniline derivatives.

The specific compound N-(3-Isobutoxybenzyl)-4-isopropoxyaniline, identified by the Chemical Abstracts Service number 1040692-88-3, represents a more recent addition to the benzylaniline family. This compound incorporates sophisticated alkoxy substitution patterns that reflect advances in selective synthetic methodologies and the growing interest in exploring structure-activity relationships within substituted aromatic systems. The presence of both isobutoxy and isopropoxy substituents demonstrates the precision achievable in modern organic synthesis, where specific alkyl ether groups can be selectively introduced at predetermined positions on aromatic rings.

The historical development of compounds like N-(3-Isobutoxybenzyl)-4-isopropoxyaniline has been facilitated by advances in analytical chemistry and structural characterization techniques. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to unambiguously identify and characterize complex molecular structures with multiple stereochemical and regiochemical features. These analytical capabilities have been crucial for confirming the identity and purity of synthetic products, particularly for compounds with intricate substitution patterns that might have been difficult to characterize using older analytical methods.

The synthesis and study of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline also reflects the evolution of synthetic organic chemistry toward the preparation of more structurally diverse and functionally complex molecules. The incorporation of multiple alkoxy substituents represents a strategic approach to modulating the electronic and steric properties of the benzylaniline framework. This systematic structural modification approach has become a cornerstone of modern medicinal chemistry and materials science, where subtle changes in molecular structure can lead to significant differences in biological activity or material properties.

Relevance and Significance in Modern Chemical Research

N-(3-Isobutoxybenzyl)-4-isopropoxyaniline occupies a significant position in contemporary chemical research due to its complex substitution pattern and potential applications across multiple scientific disciplines. The compound's molecular formula C₂₀H₂₇NO₂ and molecular weight of 313.4 grams per mole reflect a substantial molecular architecture that incorporates diverse functional groups within a single structure. This structural complexity makes it an attractive target for investigating fundamental chemical principles, including conformational analysis, electronic effects, and intermolecular interactions.

The dual alkoxy substitution pattern present in N-(3-Isobutoxybenzyl)-4-isopropoxyaniline provides a unique opportunity to study the cooperative effects of multiple electron-donating groups on aromatic amine chemistry. The isobutoxy group at the meta position of the benzyl ring and the isopropoxy group at the para position of the aniline ring create an asymmetric electronic environment that can influence both the chemical reactivity and physical properties of the compound. This substitution pattern is particularly relevant for understanding how electronic effects are transmitted through aromatic systems and how they influence the behavior of the central amino group.

Modern chemical research has increasingly focused on the development of environmentally friendly synthetic methodologies, and compounds like N-(3-Isobutoxybenzyl)-4-isopropoxyaniline serve as important test cases for evaluating new synthetic approaches. The mild, metal-free conditions that have been developed for the synthesis of related benzylaniline derivatives represent significant advances in green chemistry. These methodological improvements are particularly important for complex molecules with multiple functional groups, where harsh reaction conditions might lead to unwanted side reactions or decomposition.

The structural features of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline also make it relevant to current research in materials science and supramolecular chemistry. The presence of multiple aromatic rings, along with hydrogen bond donor and acceptor sites, suggests potential applications in the design of molecular recognition systems or self-assembling materials. The specific spatial arrangement of functional groups in this compound could facilitate the formation of organized molecular architectures through non-covalent interactions, making it a candidate for inclusion in materials with designed properties.

Scope and Objectives of the Academic Investigation

The academic investigation of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline encompasses multiple research objectives that span fundamental chemical principles and practical applications. The primary scope of this investigation involves a comprehensive analysis of the compound's structural characteristics, synthetic accessibility, chemical reactivity, and potential applications in various research domains. This multifaceted approach ensures that all relevant aspects of the compound are thoroughly examined and documented.

One of the central objectives of this investigation is to provide a detailed characterization of the molecular structure and electronic properties of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline. This includes analysis of the spatial arrangement of functional groups, evaluation of conformational preferences, and assessment of electronic distribution throughout the molecular framework. Understanding these fundamental structural features is essential for predicting the compound's chemical behavior and for designing synthetic strategies that can access related molecular architectures.

The investigation also aims to evaluate the synthetic methodologies available for preparing N-(3-Isobutoxybenzyl)-4-isopropoxyaniline and related compounds. This includes assessment of reaction conditions, yield optimization, and scalability considerations that are important for practical applications. The development of efficient and environmentally friendly synthetic routes represents a key objective, particularly in light of current trends toward sustainable chemistry practices. The evaluation of different synthetic approaches provides valuable insights into the most effective methods for accessing complex benzylaniline derivatives.

Another important objective involves the systematic study of chemical reactivity patterns exhibited by N-(3-Isobutoxybenzyl)-4-isopropoxyaniline. This includes investigation of reactions at the amino group, aromatic substitution processes, and potential transformations involving the alkoxy substituents. Understanding the reactivity profile of this compound is crucial for identifying potential applications and for developing strategies to access additional molecular complexity through selective chemical transformations.

The investigation also seeks to establish structure-activity relationships that can guide the design of related compounds with enhanced or modified properties. This involves comparative analysis with structurally similar benzylaniline derivatives and systematic evaluation of how specific structural modifications influence chemical and physical properties. Such structure-activity relationship studies are fundamental to the rational design of new compounds with targeted characteristics and represent a cornerstone of modern chemical research methodology.

Properties

IUPAC Name |

N-[[3-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-15(2)14-22-20-7-5-6-17(12-20)13-21-18-8-10-19(11-9-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVQIFKXCVVRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)CNC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Isobutoxybenzyl Intermediate

Reaction Type: Nucleophilic aromatic substitution or alkylation

- Starting material: 3-hydroxybenzyl or 3-hydroxybenzoic acid derivative.

- Alkylating agent: Isobutyl bromide or isobutyl chloride.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Acetone, dimethylformamide (DMF), or dichloromethane.

- Temperature: Reflux at 50–80°C.

The phenolic hydroxyl group reacts with isobutyl halide in the presence of a base, forming the isobutoxy group via nucleophilic substitution. This step yields 3-isobutoxybenzyl or its derivative, which serves as a key intermediate.

| Parameter | Value |

|---|---|

| Solvent | DMF or Dichloromethane |

| Base | Potassium carbonate (2 equiv) |

| Alkylating agent | Isobutyl bromide (1.2 equiv) |

| Temperature | 60–70°C |

| Reaction time | 4–6 hours |

Step 2: Formation of 4-Isopropoxy-Substituted Aniline

Reaction Type: Aromatic substitution and amination

- Starting material: 4-hydroxyaniline or 4-aminophenol.

- Isopropyl bromide or isopropyl alcohol with a catalyst.

- Catalyst: Acidic or basic conditions, or use of a phase transfer catalyst.

- Solvent: Acetone or ethanol.

- Temperature: 40–60°C.

The amino group undergoes selective alkylation with isopropyl bromide, or the phenolic hydroxyl is converted into an isopropoxy group via nucleophilic substitution, forming 4-isopropoxy-aniline.

| Parameter | Value |

|---|---|

| Solvent | Ethanol or Acetone |

| Catalyst | Potassium carbonate or H2SO4 |

| Isopropyl bromide | 1.5 equiv |

| Temperature | 50°C |

| Reaction time | 3–5 hours |

Step 3: Coupling of Benzyl and Aniline Derivatives

Reaction Type: Reductive amination or nucleophilic substitution

- Benzyl intermediate (from Step 1).

- Aniline derivative (from Step 2).

- Coupling agent: Phosphorus oxychloride or carbodiimide.

- Catalyst: Palladium on carbon (for hydrogenation steps).

- Solvent: Dichloromethane or ethanol.

- Temperature: Room temperature to 50°C.

The benzyl and aniline derivatives are coupled through nucleophilic substitution, forming the key C–N bond. Catalytic hydrogenation may be employed to reduce any nitro groups or to facilitate coupling.

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10%) |

| Solvent | Ethanol |

| Hydrogen pressure | 1–3 atm |

| Temperature | 25–50°C |

| Reaction time | 6–8 hours |

Step 4: Final Purification and Characterization

The crude product undergoes purification via column chromatography, recrystallization, or distillation, depending on the compound's physical properties. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Data Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Isobutyl bromide, K2CO3 | DMF | 60°C | 4–6h | 85–90% | Phenolic alkylation |

| 2 | Isopropyl bromide | Ethanol | 50°C | 3–5h | 80–85% | Aromatic alkylation |

| 3 | Coupling agents, Pd/C | Ethanol | 25–50°C | 6–8h | 75–85% | N–C bond formation |

| 4 | Purification | - | - | - | - | Final product |

Research Findings and Innovations

Furthermore, environmentally friendly methods, such as using milder reagents and recyclable solvents, are increasingly favored, aligning with green chemistry principles. Patents also describe the use of readily available raw materials, such as tetrahydrofuran and acetic acid, to synthesize related intermediates efficiently, which can be adapted for this compound’s synthesis.

Notes on Practical Implementation

- Reaction Monitoring: Use TLC or HPLC to monitor reaction progress.

- Purity Checks: Confirm structure and purity via NMR, IR, and mass spectrometry.

- Safety: Handle halogenated reagents and catalysts with appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxybenzyl)-4-isopropoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium

Major Products Formed

Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-(3-Isobutoxybenzyl)-4-isopropoxyaniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Isobutoxybenzyl)-4-isopropoxyaniline with structurally related compounds derived from 4-isopropoxyaniline :

Key Differences and Trends

Functional Group Influence :

- The sulfamoyl naphthoate derivative () exhibits strong hydrogen-bonding capacity due to its sulfonamide and carboxylic acid groups, enhancing its role as a selective inhibitor. In contrast, N-(3-Isobutoxybenzyl)-4-isopropoxyaniline lacks these polar groups, suggesting lower solubility in aqueous media but higher lipophilicity .

- The imine derivative () features a reactive C=N bond, enabling participation in cycloaddition and multicomponent reactions. This contrasts with the stable amine group in the target compound, which is more suited for alkylation or acylation reactions .

Synthetic Challenges: 4-Isopropoxyaniline derivatives often face solubility issues during synthesis (e.g., in THF or ethanol), as noted in the preparation of 4-methoxy- and 4-isopropoxyaniline mixtures ().

Biological and Chemical Relevance: While NAT-1 and NAT-2 () are pharmacologically active thiazolidinones, the target compound’s lack of a heterocyclic core may limit direct bioactivity. However, its benzyl and alkoxy substituents could enhance membrane permeability in drug delivery systems .

Research Findings and Data

Spectral Data Comparison

1-Hydroxy-4-(N-(4-isopropoxyphenyl)sulfamoyl)-2-naphthoic acid :

- (E)-1-(4-Isopropoxy-3-methoxyphenyl)-N-(4-isopropoxyphenyl)methanimine: $ ^1H $ NMR (CDCl3): δ 8.37 (s, imine–H), 3.95 (s, OCH3) .

Biological Activity

N-(3-Isobutoxybenzyl)-4-isopropoxyaniline is an organic compound that belongs to the family of aniline derivatives. Its unique structure, characterized by both isobutoxy and isopropoxy groups, suggests potential for diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

- IUPAC Name : N-[[3-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline

- Molecular Formula : C₂₀H₂₇NO₂

- Molecular Weight : 313.44 g/mol

- CAS Number : 1040692-88-3

The presence of the isobutoxy and isopropoxy groups in the structure enhances its solubility and reactivity, which may influence its biological interactions.

N-(3-Isobutoxybenzyl)-4-isopropoxyaniline's mechanism of action involves interactions with specific biological targets, such as receptors or enzymes. Preliminary studies suggest that it may modulate enzyme activity or alter signal transduction pathways, leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, indicating potential therapeutic applications in anti-inflammatory and anticancer treatments.

Anticancer Potential

Some derivatives of aniline compounds have demonstrated anticancer activities. Initial investigations into N-(3-Isobutoxybenzyl)-4-isopropoxyaniline suggest that it may possess cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. Further studies are necessary to elucidate these effects and determine the compound's efficacy compared to established anticancer agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline | Contains multiple isobutoxy groups | Known for enhanced solubility |

| N-(4-Isopentyloxy)benzyl-3-isopropoxyaniline | Similar benzyl and isopropoxy groups | Exhibits distinct antimicrobial properties |

| 4-Isobutoxy-N,N-dimethylaniline | Isobutoxy group with dimethylamino moiety | Utilized in dye synthesis |

This table illustrates the diversity within this chemical class while highlighting the unique characteristics of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline that may influence its reactivity and biological activity.

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluating the cytotoxic effects of various aniline derivatives found that compounds with similar substituents to N-(3-Isobutoxybenzyl)-4-isopropoxyaniline exhibited significant inhibition of tumor growth in vitro. The exact mechanisms were attributed to apoptosis induction and disruption of cellular signaling pathways.

- Antimicrobial Activity Assessment : In a comparative analysis of several aromatic amines, compounds structurally similar to N-(3-Isobutoxybenzyl)-4-isopropoxyaniline demonstrated varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results suggested a correlation between structural features and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Isobutoxybenzyl)-4-isopropoxyaniline, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and 4-isopropoxyaniline. For example, in a protocol adapted from imine synthesis (), equimolar 4-isopropoxyaniline and 3-isobutoxybenzaldehyde are refluxed in ethanol under argon. Yields (~87%) are achieved by stirring at room temperature for 24 hours, followed by vacuum solvent removal. Key parameters include stoichiometric balance, inert atmosphere, and solvent choice (e.g., THF or ethanol).

- Optimization : Adjusting reaction time, temperature (e.g., 25°C vs. 60°C), or catalysts (e.g., TsOH for imine formation) may improve efficiency. NMR monitoring (δH: 8.37 ppm for imine protons) ensures intermediate purity .

Q. How can researchers characterize the structural integrity of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include isopropoxy protons (δH 4.54 ppm, heptet) and isobutoxy methyl groups (δH 1.35 ppm, doublet). Aromatic protons (δH 6.85–8.37 ppm) confirm the benzyl-aniline scaffold .

- Mass Spectrometry : ESI-TOF (e.g., [M+H]+ at m/z 328.1907) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~2972 cm⁻¹ (alkoxy C-H) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline in multicomponent reactions (e.g., Castagnoli-Cushman)?

- Mechanistic Analysis : The electron-donating isopropoxy group activates the aniline moiety for nucleophilic attacks, while the isobutoxy benzyl group stabilizes transition states via steric hindrance. In Castagnoli-Cushman reactions, the imine intermediate (e.g., 1o in ) reacts with anhydrides to form γ-lactams. Computational studies (DFT) are recommended to map steric/electronic effects of substituents on regioselectivity .

- Experimental Validation : Use deuterated solvents (e.g., CDCl₃) to track proton shifts during reaction progression. Compare kinetic data (e.g., reaction rates with/without bulky substituents) .

Q. How can researchers resolve contradictions in reported spectral data for derivatives of 4-isopropoxyaniline?

- Case Study : reports δC 69.7 ppm for the isopropoxy CH group, while assigns δC 71.2 ppm. These discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or spectrometer calibration.

- Resolution Strategy :

- Reproduce spectra under identical conditions (solvent, temperature, concentration).

- Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What computational approaches are suitable for predicting the biological activity of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline derivatives?

- In Silico Methods :

- Molecular Docking : Screen against targets (e.g., sulfonamide-binding enzymes in ) using AutoDock Vina. Prioritize derivatives with high binding affinity (<-8 kcal/mol).

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.5) and blood-brain barrier permeability .

Experimental Design & Reproducibility

Q. What strategies ensure reproducibility in synthesizing N-(3-Isobutoxybenzyl)-4-isopropoxyaniline analogs?

- Protocol Standardization :

- Document exact equivalents (e.g., 1.0 mmol scale in ).

- Use anhydrous solvents (e.g., THF stored over molecular sieves).

- Report reaction monitoring tools (TLC, HPLC tR = 10.2 min in ) .

Q. How can researchers mitigate side reactions during functionalization of the aniline moiety?

- Mitigation Tactics :

- Protect the amino group with Boc or Fmoc before introducing electrophiles.

- Use mild coupling agents (e.g., EDC/HOBt) for sulfonamide formation (as in ) .

Data Interpretation Challenges

Q. How to analyze conflicting bioactivity data across studies involving isopropoxy-substituted anilines?

- Critical Evaluation :

- Compare assay conditions (e.g., cell lines, IC50 protocols).

- Control for substituent effects: Bulky isobutoxy groups may reduce membrane permeability vs. isopropoxy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.